![molecular formula C19H19N7O2S2 B2871560 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 852437-01-5](/img/structure/B2871560.png)
2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups, including a triazolo[4,3-b]pyridazine ring, an ethoxyphenyl group, a thiadiazole ring, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the electronic and steric interactions between them .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the triazolo[4,3-b]pyridazine ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the ethoxyphenyl and thiadiazole groups could impact its solubility and stability .Applications De Recherche Scientifique
Anticancer Activity
Compounds with a 1,2,4-triazole structure have shown promising anticancer activity . They can interact with different target receptors, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties . Some derivatives of this compound have shown promising cytotoxic activity against cancer cell lines such as MCF-7, Hela, and A549 .
Antimicrobial Activity
1,2,4-Triazolo derivatives have been reported to exhibit antimicrobial activity . This suggests that the compound could potentially be used in the development of new antimicrobial agents.
Analgesic and Anti-inflammatory Activity
The compound’s structure suggests potential for analgesic and anti-inflammatory activities . This could make it a candidate for the development of new pain relief and anti-inflammatory medications.
Antioxidant Activity
The compound may also have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antiviral Activity
1,2,4-Triazolo derivatives have also been associated with antiviral activity . This suggests potential for the development of new antiviral drugs.
Enzyme Inhibition
The compound has potential as an enzyme inhibitor . Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They have many applications in medicine, including in the treatment of diseases such as cancer and AIDS.
Antitubercular Agents
The compound could potentially be used in the development of antitubercular agents . Tuberculosis is a serious infectious disease that affects the lungs and other parts of the body.
Drug Design and Development
The compound’s structure–activity relationship makes it important in drug design and development . It could be used in the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Similar 1,2,4-triazole derivatives have been reported to interact with various targets, including enzymes like aromatase . Aromatase is an enzyme involved in the biosynthesis of estrogens, and its inhibition can be beneficial in certain types of breast cancer .
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This suggests that the compound might interact with its target(s) through hydrogen bonding, leading to changes in the target’s function.
Biochemical Pathways
Given that similar compounds have shown anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular activities , it can be inferred that the compound might affect multiple biochemical pathways related to these biological processes.
Pharmacokinetics
The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of pharmacokinetics . This suggests that the compound might have good absorption and distribution profiles, and its metabolism and excretion would be influenced by its chemical structure and the nature of its interactions with various enzymes and transporters in the body.
Result of Action
Similar compounds have shown promising cytotoxic activity against certain cancer cell lines . This suggests that the compound might induce cell death in cancer cells, possibly through the inhibition of critical enzymes or signaling pathways.
Propriétés
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O2S2/c1-3-16-22-24-19(30-16)20-15(27)11-29-17-10-9-14-21-23-18(26(14)25-17)12-5-7-13(8-6-12)28-4-2/h5-10H,3-4,11H2,1-2H3,(H,20,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXAFXZSVVDTDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)OCC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

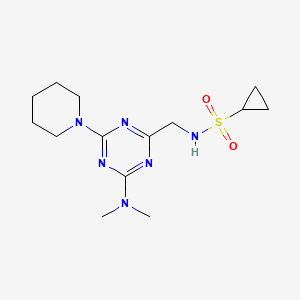
![tert-Butyl ((3aR,7aS)-hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)carbamate](/img/structure/B2871479.png)
![(3-Fluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2871481.png)


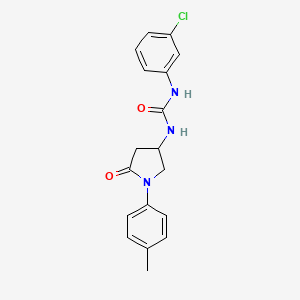
![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2871486.png)
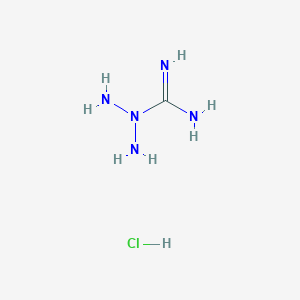
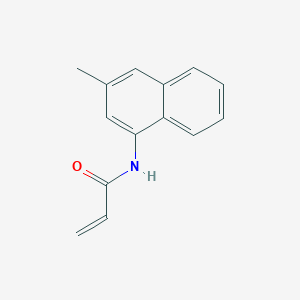
![3-(benzo[d]thiazol-2-yl)-8-((dimethylamino)methyl)-7-hydroxy-6-propyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2871491.png)
![2-(4-Chlorophenyl)-1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2871493.png)
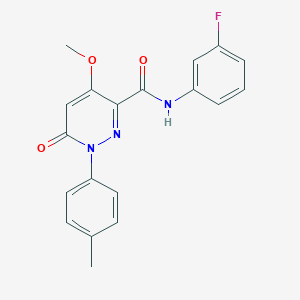
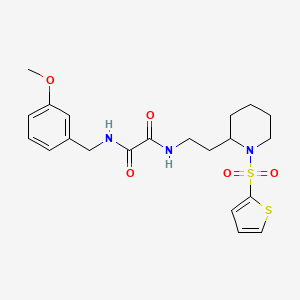
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d]thiazol-6-yl)methanone](/img/structure/B2871500.png)